molecular formula C19H22O3 B14633656 4-Butylphenyl 4-methoxy-2-methylbenzoate CAS No. 56177-64-1

4-Butylphenyl 4-methoxy-2-methylbenzoate

Katalognummer: B14633656
CAS-Nummer: 56177-64-1
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: DEVKGWZFSHVOBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Butylphenyl 4-methoxy-2-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a methoxy and a methylbenzoate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butylphenyl 4-methoxy-2-methylbenzoate can be achieved through several synthetic routes. One common method involves the esterification reaction between 4-butylphenol and 4-methoxy-2-methylbenzoic acid. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Butylphenyl 4-methoxy-2-methylbenzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of catalysts like aluminum chloride or sulfuric acid.

Major Products Formed

    Oxidation: Formation of 4-butylphenyl 4-methoxy-2-methylbenzoic acid.

    Reduction: Formation of 4-butylphenyl 4-methoxy-2-methylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-Butylphenyl 4-methoxy-2-methylbenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Butylphenyl 4-methoxy-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxy-2-methylbenzoate: Shares the methoxy and methylbenzoate groups but lacks the butylphenyl moiety.

    4-Methoxybenzoic acid: Contains the methoxy group but differs in the absence of the butylphenyl and methyl groups.

Uniqueness

4-Butylphenyl 4-methoxy-2-methylbenzoate is unique due to the presence of the butylphenyl group, which imparts distinct chemical and physical properties. This structural feature may enhance its solubility, stability, and reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

56177-64-1

Molekularformel

C19H22O3

Molekulargewicht

298.4 g/mol

IUPAC-Name

(4-butylphenyl) 4-methoxy-2-methylbenzoate

InChI

InChI=1S/C19H22O3/c1-4-5-6-15-7-9-16(10-8-15)22-19(20)18-12-11-17(21-3)13-14(18)2/h7-13H,4-6H2,1-3H3

InChI-Schlüssel

DEVKGWZFSHVOBE-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.